molecular formula C27H26N2O3 B10833540 Indandione derivative 3

Indandione derivative 3

Cat. No.: B10833540
M. Wt: 426.5 g/mol
InChI Key: DLIPFFRYKOCUMK-UHFFFAOYSA-N
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Description

Indandione derivative 3 is a chemical compound belonging to the indandione family, which is characterized by a β-diketone structure with an indane nucleus These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization

Preparation Methods

Synthetic Routes and Reaction Conditions: Indandione derivative 3 can be synthesized through various synthetic routes. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another approach includes the Knoevenagel condensation reaction, where indandione reacts with an aldehyde in the presence of a base to form the desired derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Indandione derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indandione derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Indandione derivative 3 can be compared with other similar compounds to highlight its uniqueness:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C27H26N2O3/c1-32-24-14-8-5-9-20(24)19-28-15-17-29(18-16-28)27(21-10-3-2-4-11-21)25(30)22-12-6-7-13-23(22)26(27)31/h2-14H,15-19H2,1H3

InChI Key

DLIPFFRYKOCUMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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